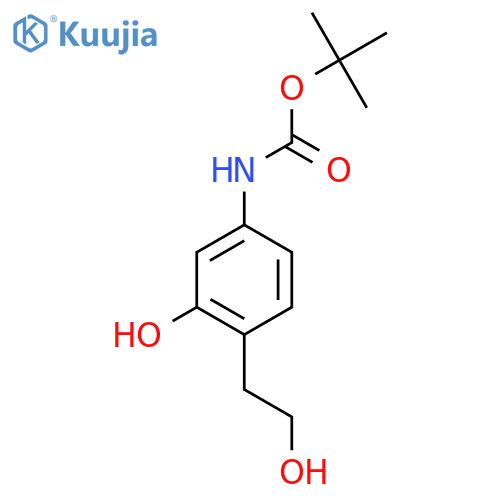

Cas no 2229609-38-3 (tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)

tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate

- tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate

- 2229609-38-3

- EN300-1903239

-

- インチ: 1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-5-4-9(6-7-15)11(16)8-10/h4-5,8,15-16H,6-7H2,1-3H3,(H,14,17)

- InChIKey: XZYQSSLDVGBUEU-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=C(C=1)O)CCO)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 253.13140809g/mol

- どういたいしつりょう: 253.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 78.8Ų

tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1903239-5.0g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1903239-2.5g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1903239-1g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1903239-0.5g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1903239-0.1g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1903239-10g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 10g |

$5467.0 | 2023-09-18 | ||

| Enamine | EN300-1903239-5g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 5g |

$3687.0 | 2023-09-18 | ||

| Enamine | EN300-1903239-0.25g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1903239-1.0g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1903239-10.0g |

tert-butyl N-[3-hydroxy-4-(2-hydroxyethyl)phenyl]carbamate |

2229609-38-3 | 10g |

$5467.0 | 2023-06-01 |

tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamateに関する追加情報

Comprehensive Guide to tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate (CAS No. 2229609-38-3): Properties, Applications, and Market Insights

tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate (CAS No. 2229609-38-3) is a specialized carbamate derivative with significant potential in pharmaceutical and chemical research. This compound, characterized by its unique hydroxyethyl and tert-butyl functional groups, has garnered attention for its versatile applications in drug development and organic synthesis. In this article, we delve into its chemical properties, synthesis methods, and emerging trends in its utilization.

The molecular structure of tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate features a phenyl ring substituted with both a hydroxyethyl group and a carbamate moiety, making it a valuable intermediate in medicinal chemistry. Researchers are particularly interested in its role as a building block for bioactive molecules, especially in the design of enzyme inhibitors and receptor modulators. Its solubility in polar solvents and stability under physiological conditions further enhance its applicability.

Recent studies highlight the growing demand for tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate in the development of targeted therapies. With the rise of precision medicine and personalized healthcare, this compound is being explored for its potential in creating small-molecule drugs with fewer side effects. Its synthetic versatility allows for modifications that can improve drug delivery and bioavailability, addressing key challenges in modern pharmacology.

From an industrial perspective, the production of tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate involves multi-step organic synthesis, often starting from commercially available phenol derivatives. Optimizing the yield and purity of this compound is a focal point for manufacturers, as it directly impacts its cost-effectiveness for large-scale applications. Advances in green chemistry have also prompted the exploration of eco-friendly synthesis routes, aligning with global sustainability goals.

The market for tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate is expected to grow steadily, driven by its expanding role in pharmaceutical R&D and biotechnology. Key players in the chemical industry are investing in high-purity grades of this compound to meet the stringent requirements of clinical trials and regulatory approvals. Additionally, its use in academic research continues to rise, with publications citing its utility in mechanistic studies and drug discovery pipelines.

For researchers and professionals seeking detailed information on tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate, understanding its spectroscopic data (e.g., NMR, IR, and mass spectra) is crucial for quality control and structural verification. Online databases and scientific literature provide valuable resources for accessing analytical protocols and safety guidelines related to this compound.

In conclusion, tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate (CAS No. 2229609-38-3) represents a promising chemical entity with broad applications in science and industry. Its unique structural features and functional adaptability position it as a key player in advancing therapeutic innovations and synthetic methodologies. As research progresses, this compound is likely to play an even more significant role in addressing unmet medical needs and industrial challenges.

2229609-38-3 (tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate) 関連製品

- 1806750-60-6(2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)

- 718632-38-3(2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid)

- 851407-99-3(2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

- 52008-94-3(1,1'-Biphenyl, 4-methoxy-2-methyl-)

- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)

- 1421461-83-7(5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide)

- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)

- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)

- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)

- 128095-49-8(1-Deoxy-1-fluoro-2,3,4-triacetate Methyl Ester α-L-Idopyranuronic Acid)